molecular formula C11H15NO3 B1627505 [(4-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 857155-20-5

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1627505
CAS No.: 857155-20-5
M. Wt: 209.24 g/mol
InChI Key: YNGATOZJULRXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid is an organic compound that features a methoxybenzyl group attached to a methylamino-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Formation of the Methoxybenzyl Intermediate: The starting material, 4-methoxybenzyl chloride, is reacted with methylamine to form the intermediate [(4-Methoxy-benzyl)-methyl-amino].

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of [(4-Methoxy-benzyl)-methyl-amino]-ethanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

    [(4-Methoxy-benzyl)-methyl-amino]-ethanol: Similar structure but with an alcohol group instead of the acetic acid moiety.

    [(4-Methoxy-benzyl)-methyl-amino]-propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

Uniqueness: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, while the amino-acetic acid moiety provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGATOZJULRXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594441
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857155-20-5
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.